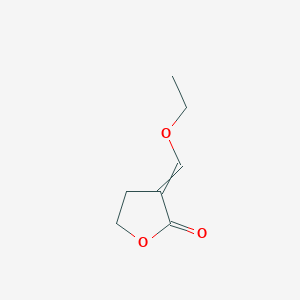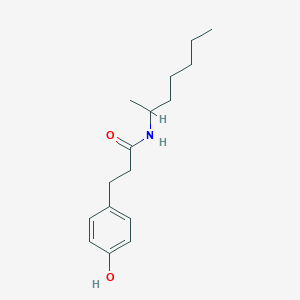
N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide is an organic compound characterized by its unique structure, which includes a heptane chain, a hydroxyphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-hydroxybenzaldehyde with heptan-2-amine under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and amide formation. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and pH to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The amide moiety can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(Heptan-2-YL)-3-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(Heptan-2-YL)-3-(4-chlorophenyl)propanamide: Contains a chloro group instead of a hydroxy group.
Uniqueness
N-(Heptan-2-YL)-3-(4-hydroxyphenyl)propanamide is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
106827-60-5 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-heptan-2-yl-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C16H25NO2/c1-3-4-5-6-13(2)17-16(19)12-9-14-7-10-15(18)11-8-14/h7-8,10-11,13,18H,3-6,9,12H2,1-2H3,(H,17,19) |
InChI Key |
XRZBFSRIUDCZMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)CCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


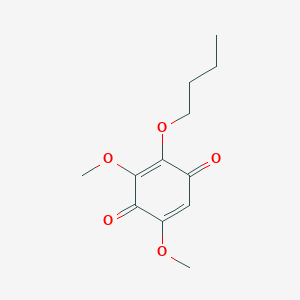

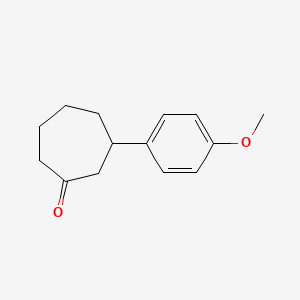
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
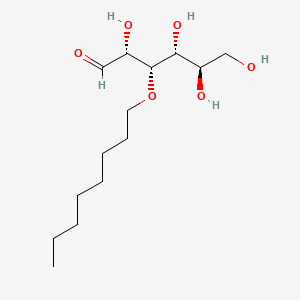
![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
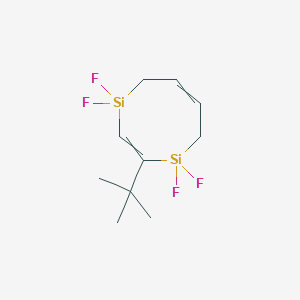
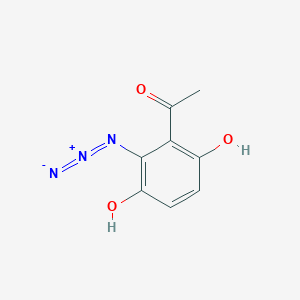
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

